molecular formula C10H15N3O2 B1436731 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one CAS No. 1241669-65-7

6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one

Cat. No. B1436731
CAS RN: 1241669-65-7
M. Wt: 209.24 g/mol
InChI Key: OLMIFJJQEIYIJE-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in cellular processes, such as DNA replication and protein synthesis. Additionally, it may interact with specific receptors or ion channels in the cell membrane, leading to alterations in cellular signaling pathways.
Biochemical and Physiological Effects
6-(Methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one has been shown to exhibit various biochemical and physiological effects in in vitro and in vivo studies. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and exhibit antibacterial activity. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one in lab experiments is its potential for the development of novel therapeutic agents. Its unique chemical structure and diverse biological activities make it an attractive target for drug discovery. However, one of the limitations of using this compound is its potential toxicity and limited solubility, which may affect its efficacy and safety in vivo.

Future Directions

There are several future directions for the research and development of 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one. One potential direction is the synthesis of novel derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders. Finally, more research is needed to explore the potential applications of this compound in other scientific fields, such as materials science and catalysis.

Scientific Research Applications

6-(Methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one has been used in various scientific research studies due to its potential applications in medicinal chemistry. It has been studied for its anticancer, antiviral, and antimicrobial properties. Additionally, it has been used as a building block in the synthesis of novel compounds with potential therapeutic applications.

properties

IUPAC Name

4-(methoxymethyl)-2-pyrrolidin-1-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-15-7-8-6-9(14)12-10(11-8)13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMIFJJQEIYIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC(=N1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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